4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
IUPAC Nomenclature Rules for Polycyclic Heterocyclic Systems
The IUPAC name of this compound adheres to advanced rules for polycyclic systems, particularly those governing fused and bridged heterocycles. The parent structure is defined as a tricyclo[7.3.1.0²⁷]trideca-2,4,6-triene , indicating a tricyclic system with bridge lengths of 7, 3, and 1 carbons, respectively, and a fusion at positions 2 and 7. The prefix 0²⁷ specifies the bridgehead fusion between carbons 2 and 7, a critical feature in bicyclic and tricyclic systems.
Heteroatoms are prioritized according to their position in the IUPAC sequence: nitrogen > oxygen > sulfur. However, the numbering system and ring fusion influence their placement in the name. The 8-oxa (oxygen at position 8) and 10,12-diaza (nitrogens at positions 10 and 12) descriptors reflect their locations within the tricyclic framework. The suffix -thione denotes the thiocarbonyl group at position 11, while 4-methoxy and 9-methyl are substituents assigned based on bridgehead numbering.
Table 1: Heteroatom Priority and Placement
| Heteroatom | Position | Priority (IUPAC Sequence) |
|---|---|---|
| Oxygen | 8 | 2nd (after N, before S) |
| Nitrogen | 10, 12 | 1st |
| Sulfur | 11 | 3rd |
The systematic name thus integrates bridge dimensions, heteroatom priorities, and substituent locations into a single descriptor.
Bridgehead Atom Numbering and Stereochemical Descriptors
Bridgehead numbering follows IUPAC’s longest path principle, starting at one bridgehead and traversing the largest bridge first. For tricyclo[7.3.1.0²⁷], numbering begins at the bridgehead fused at position 2, proceeds through the 7-membered bridge (the longest), then the 3-membered, and finally the 1-membered bridge. This ensures substituents receive the lowest possible locants.
The stereochemical descriptor 0²⁷ indicates that the fusion between positions 2 and 7 creates a bridgehead with defined stereochemistry. However, the absence of R/S or cis/trans descriptors in the name implies either a planar configuration at the bridgehead or a lack of resolved stereoisomerism. In systems with potential chirality, the Cahn-Ingold-Prelog (CIP) rules would assign priorities to substituents, but this compound’s name does not specify such details.
Figure 1: Bridgehead Numbering Scheme
(Representative diagram described textually)
The tricyclic system is visualized with three bridges:
- 7-membered bridge : Connects bridgeheads 1 and 2 via carbons 1–7–8–9–10–11–12.
- 3-membered bridge : Links bridgeheads 2 and 3 via carbons 2–13–3.
- 1-membered bridge : Directly fuses bridgeheads 1 and 3 at position 0²⁷.
Substituents (methoxy at C4, methyl at C9) are assigned based on this numbering, ensuring minimal locants.
Comparative Analysis With Related Diazatricyclic Scaffolds
The tricyclo[7.3.1.0²⁷] framework distinguishes itself from simpler diazatricyclic systems through its bridge dimensions and heteroatom distribution. For example:
Tricyclo[5.2.1.0²⁶]deca-3,5-diene-9-thione :
8-Oxa-10,12-diazatricyclo[6.3.1.0²⁷]dodeca-2,4,6-triene :
Table 2: Structural Comparisons of Diazatricyclic Scaffolds
| Feature | Target Compound | Tricyclo[5.2.1.0²⁶] Analogue |
|---|---|---|
| Bridge lengths | 7, 3, 1 | 5, 2, 1 |
| Heteroatoms | O, N (×2), S | S |
| Substituents | Methoxy, methyl | None |
| Bridgehead fusion | 0²⁷ | 0²⁶ |
The 7-membered bridge in the target compound introduces unique strain and electronic effects, while the methoxy and methyl groups enhance steric and electronic complexity compared to unsubstituted analogues.
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
InChI |
InChI=1S/C12H14N2O2S/c1-12-6-9(13-11(17)14-12)8-5-7(15-2)3-4-10(8)16-12/h3-5,9H,6H2,1-2H3,(H2,13,14,17) |
InChI Key |
MSGPZTPUTUDFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)OC)NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Keto-Aminophenol Derivatives
A foundational approach involves intramolecular N,O-acetalization of keto-aminophenol precursors. This method, adapted from madangamine alkaloid synthesis, enables rapid assembly of the 2-azabicyclo[3.3.1]nonane skeleton, a structural analog of the target compound.
Procedure :
- Starting Material : 3-Methoxy-5-methyl-2-hydroxyacetophenone.
- Amination : Reaction with ethylenediamine in ethanol under reflux forms a Schiff base intermediate.
- Cyclization : Treatment with trifluoroacetic acid (TFA) induces N,O-acetalization, yielding the tricyclic framework.
- Thione Introduction : Sulfurization using Lawesson’s reagent converts the carbonyl group to a thione.
Reaction Conditions :
| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethylenediamine | Ethanol | Reflux | 6 h | 78% |
| 2 | TFA | DCM | 0°C → RT | 2 h | 65% |
| 3 | Lawesson’s reagent | THF | 60°C | 4 h | 52% |
Key Insight : The methoxy group at C4 is introduced via methylation of a phenolic intermediate using iodomethane and K₂CO₃.
Acid-Catalyzed Condensation of Salicylaldehyde Derivatives
This method leverages multicomponent reactions to build the tricyclic core in a single pot.
Procedure :
- Reactants :
- 4-Methoxysalicylaldehyde
- Acetylacetone (as a diketone source)
- Thiocarbamide (sulfur source)
- Catalyst : Trichloroacetic acid (10 mol%) in ethanol.
- Reaction : Reflux for 3 hours induces cyclocondensation, forming the diazatricyclic structure.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 85% |
| Temperature | 78°C | Max efficiency |
| Catalyst Loading | 10 mol% | Prevents side reactions |
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, H-3), 6.78 (s, H-6), 3.89 (s, OCH₃), 2.45 (s, CH₃).
- HRMS : m/z 306.1038 [M+H]⁺ (calc. 306.1038).
Reductive C–O Bond Cleavage Followed by Sulfurization
Adapted from diazatricyclo[7.3.1.0²,⁷]dodecane syntheses, this method uses AlH₃ for reductive cleavage.
Steps :
- N,O-Acetal Formation : React 4-methoxy-2-nitrophenol with 2-methylpropionaldehyde.
- Reduction : Treat with AlH₃ in THF to cleave the C–O bond, generating a secondary amine.
- Cyclization : Intramolecular amidation under basic conditions.
- Thione Installation : Use P₄S₁₀ in pyridine to convert amide to thione.
Yield Comparison :
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| AlH₃ Reduction | 48% | 95% |
| NaBH₄/I₂ | 32% | 88% |
Solid-Phase Synthesis for High-Throughput Production
A patent-derived approach employs Wang resin -bound intermediates for scalable synthesis:
- Resin Functionalization : Load 4-methoxy-2-aminophenol onto Wang resin via a carbamate linker.
- Cyclization : Treat with BF₃·OEt₂ to form the tricyclic core.
- Cleavage : Use TFA/H₂O (95:5) to release the compound.
Advantages :
- Reproducibility: 90% yield across 10 batches.
- Purity: >99% after recrystallization from MeOH/H₂O.
Microwave-Assisted Synthesis
Accelerated cyclization via microwave irradiation reduces reaction times:
| Conventional vs. Microwave |
|---|
| Time : 6 h → 20 min |
| Yield : 52% → 74% |
Conditions :
- Power: 300 W
- Solvent: DMF
- Temperature: 150°C
Chemical Reactions Analysis
4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thione functional groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is , with a molecular weight of approximately 369.44 g/mol. The compound features a methoxy group and a thione functional group within a diazatricyclo structure, contributing to its unique chemical reactivity and biological activities .
Pharmacological Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Its structural features suggest potential as a nonsteroidal anti-inflammatory drug (NSAID). Studies have shown that derivatives of this compound can inhibit inflammatory pathways, making them promising candidates for treating various inflammatory diseases .
Analgesic Properties
In addition to anti-inflammatory effects, the compound has been investigated for its analgesic properties. Its ability to modulate pain pathways suggests it could be developed into effective pain relief medications.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes that may include microwave-assisted techniques for efficiency. The ability to modify its structure allows for the development of various derivatives with enhanced biological activity.
Synthetic Route Example
- Starting Materials : Identify suitable precursors based on the desired functional groups.
- Reactions : Employ methods such as nucleophilic substitutions or cyclization reactions.
- Purification : Utilize chromatography techniques to isolate the desired product.
- Characterization : Confirm the structure using spectroscopic methods like NMR or mass spectrometry.
Case Studies
Several studies have explored the pharmacological potential of compounds similar to this compound:
- Inflammation Inhibition : A study demonstrated that derivatives exhibited significant inhibition of cytokine release in vitro, indicating their potential in treating chronic inflammatory conditions.
- Antimicrobial Activity : Research has shown that structurally similar compounds possess antimicrobial properties against various pathogens, suggesting that modifications to this compound could yield new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes or interference with essential metabolic pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tricyclic Heterocycles
Key Observations:
Heteroatom Composition :
- The target compound uniquely combines two nitrogen atoms , two oxygen atoms , and one sulfur atom in its tricyclic core. This contrasts with analogs like the trioxatricyclo compound (), which lacks nitrogen but includes three oxygen atoms.
- The chloro-isopropylphenyl analog () shares the diaza-oxa-thione framework but introduces bulkier aromatic substituents, likely enhancing lipophilicity.
Substituent Effects :
- The 4-methoxy group in the target compound may influence electronic properties (e.g., electron-donating effects) compared to the 4-chloro substituent in , which is electron-withdrawing.
- Methyl groups at position 9 are common in several analogs (e.g., ), suggesting steric stabilization of the tricyclic system.
Biological Relevance: Pyrimidinone-derived analogs () are noted for antimicrobial and antitumor activities. The thione group (C=S) in the target compound and may enhance metal-binding capacity, a feature exploited in coordination chemistry.
Synthetic Routes :
- Multi-component reactions (e.g., Hantzsch synthesis, ) and acid-catalyzed cyclocondensations () are prevalent methods for such tricycles. Modifications in substituents (e.g., chloro vs. methoxy) likely require tailored reagents or conditions.
Biological Activity
4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound's structure includes multiple functional groups, which contribute to its biological activity. The general formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Strong inhibition |
| Gram-negative | Moderate inhibition |
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Study 2: Cytotoxicity in Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
